2-Ethyl-6-methoxynaphthalene

Beschreibung

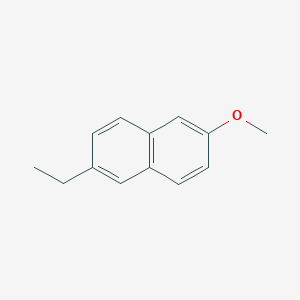

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFZFBCAOZBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21388-17-0 | |

| Record name | 2-Ethyl-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021388170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21388-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15RR33QZ3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct methods focus on the formation of the C-C bond between the naphthalene (B1677914) skeleton and the incoming ethyl group in a single key step.

One direct route to 2-Ethyl-6-methoxynaphthalene is the Friedel-Crafts alkylation of 2-methoxynaphthalene (B124790). In this type of electrophilic aromatic substitution, an ethylating agent, such as an ethyl halide (e.g., ethyl bromide) or diethyl sulfate, is reacted with 2-methoxynaphthalene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). iitm.ac.in The electron-donating nature of the methoxy (B1213986) group at the C-2 position activates the naphthalene ring for electrophilic attack, primarily directing substitution to the C-1, C-6, and C-8 positions. iitm.ac.inresearchgate.net

While the C-1 position is electronically the most reactive, the C-6 position is often favored due to steric hindrance, especially with bulkier alkylating agents. iitm.ac.instackexchange.com The choice of solvent can also significantly influence the regioselectivity of the reaction. For instance, in the related Friedel-Crafts acylation, using nitrobenzene (B124822) as a solvent favors substitution at the 6-position, whereas carbon disulfide promotes substitution at the 1-position. rsc.orgorgsyn.orgacs.org By carefully selecting the ethylating agent, catalyst, and reaction conditions, the formation of the desired this compound can be optimized.

A more regioselective direct synthesis involves the use of brominated precursors, followed by cross-coupling reactions to introduce the ethyl group. The key starting material for this approach is 2-bromo-6-methoxynaphthalene (B28277). This precursor can be synthesized from 2-naphthol (B1666908) through bromination and subsequent methylation. orgsyn.org

Once 2-bromo-6-methoxynaphthalene is obtained, modern cross-coupling reactions provide an efficient means to form the ethyl-naphthalene bond. These methods are catalyzed by transition metals, typically palladium or nickel.

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophile. wikipedia.org In this context, 2-bromo-6-methoxynaphthalene is reacted with ethylmagnesium bromide in the presence of a nickel or palladium catalyst. wikipedia.orgresearchgate.net The reaction results in the coupling of the ethyl group from the Grignard reagent to the naphthalene ring at the site of the bromine atom.

Suzuki Coupling: The Suzuki reaction utilizes an organoboron compound, such as an ethylboronic acid or its ester. tcichemicals.com The coupling of 2-bromo-6-methoxynaphthalene with an ethylboronic acid derivative is carried out in the presence of a palladium catalyst and a base. academie-sciences.frdergipark.org.tr This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. tcichemicals.com

| Method | Precursor | Key Reagents | Catalyst | General Principle |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2-Methoxynaphthalene | Ethyl Halide (e.g., C₂H₅Br) | Lewis Acid (e.g., AlCl₃) | Direct electrophilic substitution of an ethyl group onto the aromatic ring. iitm.ac.in |

| Kumada Coupling | 2-Bromo-6-methoxynaphthalene | Ethylmagnesium Bromide (C₂H₅MgBr) | Palladium or Nickel complex | Cross-coupling of a Grignard reagent with an aryl halide. wikipedia.org |

| Suzuki Coupling | 2-Bromo-6-methoxynaphthalene | Ethylboronic Acid (C₂H₅B(OH)₂) | Palladium complex | Cross-coupling of an organoboron compound with an aryl halide. tcichemicals.com |

Indirect Synthesis Pathways

Indirect routes utilize a precursor that already possesses a two-carbon chain at the desired position, which is then chemically modified to form the ethyl group.

A prominent indirect pathway starts with 2-acetyl-6-methoxynaphthalene (B28280) (2-AMN), a well-known key intermediate in pharmaceutical synthesis. rice.edunih.gov 2-AMN is typically prepared via the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride or acetic anhydride (B1165640). orgsyn.orgresearchgate.net

The carbonyl group of the acetyl moiety in 2-AMN can be fully reduced to a methylene (B1212753) group (-CH₂-) to yield this compound. This transformation can be accomplished using classic reduction methods that are effective for converting ketones to alkanes.

Wolff-Kishner Reduction: This method involves the reaction of the ketone (2-AMN) with hydrazine (B178648) (H₂NNH₂) to form a hydrazone intermediate. libretexts.org Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the elimination of nitrogen gas and the formation of the corresponding alkane. libretexts.orgwikipedia.orgorgoreview.com

Clemmensen Reduction: This reduction is performed under strongly acidic conditions. libretexts.org The ketone is heated with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). vedantu.com This method is particularly useful for substrates that are stable in strong acid.

| Method | Precursor | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| Wolff-Kishner Reduction | 2-Acetyl-6-methoxynaphthalene | Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH) | High temperature, basic | This compound |

| Clemmensen Reduction | 2-Acetyl-6-methoxynaphthalene | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Reflux, acidic | This compound |

While its precursor, 2-acetyl-6-methoxynaphthalene, is a pivotal intermediate in the synthesis of the NSAID Naproxen (B1676952), this compound does not serve as a key building block in this process. rice.edu Instead, it is recognized and identified in pharmaceutical quality control as Naproxen Impurity J , according to the European Pharmacopoeia (EP). synzeal.comcleanchemlab.compharmaffiliates.comsigmaaldrich.com Its presence is monitored to ensure the purity and quality of the final drug product. Furthermore, this compound has been identified as a photoproduct of Naproxen, meaning it can be formed when Naproxen is exposed to light. lookchem.com

In the synthesis of Nabumetone, another NSAID, the established pathways also start from precursors like 2-acetyl-6-methoxynaphthalene or 2-bromo-6-methoxynaphthalene. google.comunits.itjustia.com These routes lead to intermediates such as 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one, which are then converted to Nabumetone. epo.orgontosight.aiepo.org There is no evidence in the reviewed literature to suggest that this compound is a primary or key intermediate in the established manufacturing processes for Nabumetone.

Derivatization of 6-Methoxynaphthalene Precursors

2-Bromo-6-methoxynaphthalene serves as a versatile intermediate in the synthesis of various naphthalenic compounds, including the anti-inflammatory drug Naproxen and Nabumetone. chemicalbook.comambeed.com Its functionalization is a key step in creating more complex molecules. One common method to synthesize derivatives is through cross-coupling reactions. For instance, the Heck reaction can be employed to introduce different functional groups. chemicalbook.com

A notable application of 2-bromo-6-methoxynaphthalene is in the synthesis of 2-acetyl-6-methoxynaphthalene. This can be achieved through a reaction involving 2-acetyl-5-bromo-6-methoxynaphthalene, durene, and anhydrous aluminum chloride in anhydrous methylene chloride. prepchem.com The reaction is typically cooled initially and then allowed to proceed at room temperature. prepchem.com This process demonstrates a yield of approximately 90.6%. prepchem.com

The synthesis of 2-bromo-6-methoxynaphthalene itself often starts from 2-naphthol. A common synthetic route involves a three-step process:

Bromination: 2-naphthol is brominated to yield 1,6-dibromo-2-naphthol (B94854). google.com

Reduction: The resulting 1,6-dibromo-2-naphthol is then reduced to form 6-bromo-2-naphthol (B32079). google.com

Methylation: Finally, 6-bromo-2-naphthol undergoes methylation to produce 2-bromo-6-methoxynaphthalene. google.com

This sequence provides a reliable pathway to obtaining the necessary precursor for further functionalization. google.com

2-Vinyl-6-methoxynaphthalene, which can be synthesized from the corresponding alkyne, 2-ethynyl-6-methoxynaphthalene (B157083), through semihydrogenation, is a valuable substrate for various chemical transformations. mdpi.com One such reaction is hydrodeuteration, which involves the addition of a hydrogen and a deuterium (B1214612) atom across the double bond.

Catalytic transfer hydrodeuteration has emerged as a powerful technique for the site-selective and chemoselective installation of deuterium into molecules. marquette.edu This method avoids the use of flammable deuterium gas by employing readily available and easy-to-handle deuterium donors. marquette.edu Copper-catalyzed transfer hydrodeuteration of aryl alkenes like 2-vinyl-6-methoxynaphthalene allows for the precise installation of deuterium. marquette.edu

In a typical procedure, a copper catalyst, a suitable ligand, and a deuterium source such as ethanol-OD or dimethoxy(methyl)silane-d are used. marquette.edu These reactions are often carried out in a solvent like tetrahydrofuran (B95107) (THF). marquette.edu The resulting product, 2-(ethyl-1-d)-6-methoxynaphthalene, is a deuterated isotopomer of this compound. nih.gov The precise location of the deuterium atom can be crucial for applications in mechanistic studies and as internal standards in mass spectrometry. marquette.edu

A primary and well-established method for synthesizing 2-acetyl-6-methoxynaphthalene, a key precursor to this compound, is the Friedel-Crafts acylation of 2-methoxynaphthalene (also known as nerolin). orgsyn.orgrsc.orggoogle.com This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride. orgsyn.orggoogle.com

The choice of solvent plays a critical role in directing the position of acylation on the naphthalene ring. orgsyn.org While using carbon disulfide as a solvent tends to favor the formation of 1-acetyl-2-methoxynaphthalene, employing nitrobenzene promotes acylation at the desired 6-position, leading to 2-acetyl-6-methoxynaphthalene. orgsyn.orgrsc.org Temperature control is also crucial for obtaining reliable results and maximizing the yield of the 6-acetylated product. orgsyn.org The reaction is often initiated at a low temperature (around 5°C) and then allowed to proceed at room temperature. orgsyn.org

Recent advancements have explored the use of solid acid catalysts, such as zeolites (e.g., H-MOR, HBEA), to make the process more environmentally friendly and selective. rsc.orgresearchgate.net These catalysts can achieve high conversion and selectivity for 2-acetyl-6-methoxynaphthalene when using acetic anhydride as the acylating agent in acetic acid as the solvent. researchgate.net

The general steps for the traditional Friedel-Crafts acylation are as follows:

Dissolving anhydrous aluminum chloride in dry nitrobenzene. orgsyn.org

Adding finely ground 2-methoxynaphthalene to the solution. orgsyn.org

Cooling the mixture and adding acetyl chloride dropwise while maintaining a controlled temperature. orgsyn.org

After a period of stirring and standing, the reaction mixture is worked up by pouring it into a mixture of ice and hydrochloric acid. orgsyn.org

The product is then extracted, and the solvent is removed, often by steam distillation, followed by vacuum distillation and recrystallization to purify the 2-acetyl-6-methoxynaphthalene. orgsyn.org

The resulting 2-acetyl-6-methoxynaphthalene can then be reduced to this compound through methods like the Wolff-Kishner or Clemmensen reduction.

Stereoselective Synthesis and Chiral Resolution

Synthesis of Deuterium-Substituted Enantiomers

The synthesis of molecules that are chiral solely due to isotopic substitution, such as the enantiomers of 2-(ethyl-1-d)-6-methoxynaphthalene, presents a unique challenge in stereoselective synthesis. nih.gov These enantioisotopomers are chemically identical in most aspects but can exhibit different biological activities or serve as probes in mechanistic studies. marquette.edu

A key method for preparing these compounds is through enantioselective catalytic reactions. marquette.edu Specifically, the copper-catalyzed transfer hydrodeuteration of 2-vinyl-6-methoxynaphthalene provides a route to access the deuterium-substituted enantiomers. marquette.edunih.gov This reaction utilizes a chiral ligand to induce asymmetry. For example, using a chiral phosphine (B1218219) ligand like (R)-DTBM-SEGPHOS in conjunction with a copper salt and a deuterium source can lead to the formation of one enantiomer in excess. marquette.edu

The general procedure involves:

A copper(II) acetate (B1210297) catalyst. marquette.edu

A chiral ligand, such as a derivative of SEGPHOS. marquette.edu

A deuterium donor, for instance, dimethoxy(methyl)silane-d₅. marquette.edu

The substrate, 2-vinyl-6-methoxynaphthalene, in a suitable solvent like THF. marquette.edu

By carefully selecting the chirality of the ligand, it is possible to control which enantiomer of the deuterated product is predominantly formed. marquette.edu The synthesis of these compounds is crucial for subsequent analysis, such as determining their absolute configuration.

Chiral Tag Rotational Spectroscopy for Absolute Configuration Assignment

Determining the absolute configuration of enantiomers, especially those that are chiral only by virtue of isotopic substitution, can be challenging. nih.gov Chiral tag rotational spectroscopy has emerged as a powerful and direct method for this purpose. nih.govrsc.org This technique avoids the potential for racemization that can occur with chemical derivatization methods. rsc.org

The methodology involves forming non-covalent diastereomeric complexes between the chiral analyte (in this case, the enantiomers of 2-(ethyl-1-d)-6-methoxynaphthalene) and a chiral "tag" molecule of a known absolute configuration. nih.govnih.gov A common chiral tag used is 1,1,1-trifluoropropan-2-ol (TFIP). nih.gov

The process can be summarized as follows:

The analyte is mixed with a specific enantiomer of the chiral tag (e.g., (S)-TFIP) in a gaseous expansion. nih.gov

This creates two diastereomeric complexes: (analyte-R)-(tag-S) and (analyte-S)-(tag-S).

Because these diastereomers have different three-dimensional structures, they possess distinct rotational spectra that can be measured with high resolution. nih.gov

By comparing the experimentally observed rotational spectra with those predicted by quantum chemical calculations for the different possible diastereomeric complexes, the absolute configuration of the analyte can be confidently assigned. nih.govrsc.org

For 2-(ethyl-1-d)-6-methoxynaphthalene, this technique has been successfully applied to analyze the products of Cu-catalyzed alkene transfer hydrodeuteration, allowing for the unambiguous assignment of the absolute configuration of the resulting enantioisotopomers. nih.gov

Chemical Reactivity and Derivatization

Oxidation Reactions

Oxidation reactions of naphthalene (B1677914) derivatives can target the aromatic ring or its substituents, leading to a variety of products.

While 2-Ethyl-6-methoxynaphthalene is a product of the decarboxylation of Naproxen (B1676952), a propanoic acid derivative, the oxidation of related naphthalene compounds to form carboxylic acids is a significant reaction. nih.govresearchgate.net For instance, the closely related precursor, 2-acetyl-6-methoxynaphthalene (B28280), can be oxidized to yield 6-methoxy-2-naphthoic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Furthermore, electrochemical methods have been explored for the synthesis of α-hydroxy acids, which are precursors to important carboxylic acids like Naproxen. beilstein-journals.org The electrocarboxylation of 2-acetyl-6-methoxynaphthalene can produce hydroxynaproxen, an intermediate that can then be converted to Naproxen. beilstein-journals.org

This compound is a prominent intermediate in the photodegradation of Naproxen, ((+)-S-2-(6-methoxynaphthalen-2-yl)propanoic acid). researchgate.netunina.it When aqueous solutions of Naproxen are exposed to UV or solar irradiation, the drug undergoes decarboxylation, leading to the formation of this compound. nih.govscite.ai This process is a key step in the environmental breakdown of Naproxen. nih.gov

Studies have shown that the direct photolysis of Naproxen follows pseudo-first-order kinetics. nih.gov The degradation process also yields other intermediates, including:

1-(6-methoxynaphtalene-2-yl) ethanol (B145695)

1-(6-methoxynaphtalene-2-yl) ethanone (B97240)

1-(6-methoxynaphtalene-2-yl) ethylhydroperoxide nih.gov

The presence of catalysts like titanium dioxide (TiO₂) can enhance the rate of Naproxen degradation, leading to higher removal of the parent compound and its byproducts. nih.govmdpi.com

Table 1: Key Intermediates in the Photodegradation of Naproxen

| Compound Name | Molecular Formula | Role in Pathway |

| This compound | C₁₃H₁₄O | Product of decarboxylation. nih.govscite.ai |

| 1-(6-methoxynaphtalen-2-yl) ethanol | C₁₃H₁₄O₂ | Intermediate product. nih.govmdpi.com |

| 1-(6-methoxynaphtalen-2-yl) ethanone | C₁₃H₁₂O₂ | Intermediate product, also known as 2-acetyl-6-methoxynaphthalene. nih.gov |

| 1-(6-methoxynaphtalene-2-yl) ethylhydroperoxide | C₁₃H₁₄O₃ | Transient intermediate. nih.gov |

Reduction Reactions

Reduction reactions involving naphthalene derivatives often target carbonyl groups or the aromatic system itself.

The reduction of the acetyl group in 2-acetyl-6-methoxynaphthalene is a notable reaction that yields 2-(6-methoxy-2-naphthyl)ethanol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol, 1-(6-methoxynaphtalen-2-yl) ethanol, is also identified as one of the main intermediates in the photodegradation pathway of Naproxen, forming alongside this compound. nih.govmdpi.com

Substitution Reactions on the Naphthalene Ring

The naphthalene ring in this compound and related compounds is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functionalities.

The functionalization of the 6-methoxynaphthalene scaffold is crucial for the synthesis of a wide range of derivatives, including pharmaceuticals. nih.gov

Key strategies for functionalization include:

Bromination: The introduction of a bromine atom, for example at the 2-position to form 2-bromo-6-methoxynaphthalene (B28277), creates a versatile intermediate. google.com The bromo group can then be substituted by various nucleophiles or used in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. google.comdrugfuture.com For instance, 2-bromo-6-methoxynaphthalene can be converted to 6-methoxy-2-naphthaldehyde. google.com

Acylation: Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) is a common method to introduce an acetyl group, typically yielding 2-acetyl-6-methoxynaphthalene as a key intermediate for drugs like Naproxen. rice.eduresearchgate.net The acetyl group itself can then be modified. Bromination of the acetyl group leads to 2-(bromoacetyl)-6-methoxynaphthalene, where the bromo group is highly reactive and can be easily substituted by nucleophiles like amines or thiols.

Substitution of the Methoxy (B1213986) Group: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, although this often requires harsh conditions or specific activation of the ring.

These functionalization reactions are fundamental in medicinal chemistry for creating analogues of existing drugs or entirely new chemical entities. nih.govresearchgate.net

Complexation Chemistry

The ability of a molecule to form complexes with metal ions is largely dependent on the presence of functional groups that can act as ligands, donating electron pairs to the metal center. In the case of this compound itself, the methoxy group and the aromatic naphthalene ring possess potential coordinating sites. However, the ethyl group is generally not considered a strong coordinating group. Research indicates that this compound can participate in the formation of ternary complexes, for instance, by binding to ferrite (B1171679) in mineralization studies biosynth.com.

A significant body of research exists on the complexation of metal(II) ions with 2-(6-methoxynaphthalene-2-yl)propionic acid, commonly known as naproxen. This derivative of this compound features a carboxylic acid group at the 2-position, which is a highly effective ligand for metal ion coordination.

Studies have demonstrated the synthesis and characterization of a variety of metal(II) complexes with naproxen and its derivatives. These include complexes with transition metals such as zinc(II), copper(II), nickel(II), cobalt(II), and manganese(II) researchgate.netthieme-connect.com. The formation of these complexes typically involves the deprotonation of the carboxylic acid group, allowing the carboxylate to coordinate to the metal ion.

The coordination can occur in several modes, including monodentate, bidentate chelating, and bridging, leading to the formation of mononuclear or polynuclear complexes. For example, in some complexes, the carboxylate group acts as a bridging ligand, connecting two metal centers thieme-connect.com. The specific coordination geometry and stoichiometry of the resulting complexes are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with X-ray crystallography, are instrumental in elucidating the structures of these metal complexes researchgate.net.

The chelation properties of 2-(6-methoxynaphthalene-2-yl)propionic acid derivatives are well-established, primarily through the bidentate coordination of the carboxylate group to a metal ion, forming a stable chelate ring. This chelation enhances the stability of the metal complexes compared to coordination with monodentate ligands.

The geometry of the resulting metal complexes can vary. For instance, studies on naproxen-metal complexes have proposed octahedral, tetrahedral, and square planar geometries based on magnetic susceptibility and electronic spectral data. The presence of other ligands, such as diamines, in the coordination sphere can influence the final geometry and the chelation behavior researchgate.net.

The table below summarizes the types of metal(II) complexes formed with naproxen, a derivative of this compound, and their reported coordination geometries.

| Metal(II) Ion | Ancillary Ligand | Proposed Coordination Geometry | Reference |

| Zn(II) | Diamines | Octahedral | researchgate.net |

| Cu(II) | Diamines | Octahedral | researchgate.net |

| Ni(II) | Diamines | Octahedral | researchgate.net |

| Co(II) | Diamines | Octahedral | researchgate.net |

| Mn(II) | Diamines | Octahedral | researchgate.net |

| Various | None | Bridging Dimers/Polymers | thieme-connect.com |

It is important to note that while the study of naproxen provides a model for the complexation behavior of naphthalene-based compounds, the absence of a carboxylic acid group in this compound means its chelation properties with metal ions will be significantly different and likely weaker, relying on the coordinating ability of the methoxy group and the π-system of the naphthalene ring.

Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. For 2-Ethyl-6-methoxynaphthalene, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic, methoxy (B1213986), and ethyl protons. doi.org

The aromatic protons on the naphthalene (B1677914) ring system appear as a series of multiplets in the downfield region, a characteristic feature of hydrogens attached to an aromatic core. The methoxy group (–OCH₃) protons typically present as a sharp singlet, while the ethyl group (–CH₂CH₃) gives rise to a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, with their coupling patterns providing clear evidence of their connectivity. doi.org

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.55 | dt, J = 8.2, 1.5 Hz | 2H | Aromatic H |

| 7.48 – 7.40 | m | 2H | Aromatic H |

| 7.40 – 7.32 | m | 2H | Aromatic H |

| 7.05 | ddd, J = 7.7, 1.6, 0.8 Hz | 1H | Aromatic H |

| 7.01 | dd, J = 11.8, 1.7 Hz | 1H | Aromatic H |

| 2.70 | q, J = 7.6 Hz | 2H | -CH₂- |

| 1.28 | t, J = 7.6 Hz | 3H | -CH₃ |

Source: Supporting Information - DOI doi.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete mapping of the carbon framework. The spectrum will show signals for the aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretches from the aromatic and aliphatic parts of the molecule, C=C stretching vibrations from the naphthalene ring, and C-O stretching from the methoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically show strong absorption in the UV region. The position of the maximum absorption (λmax) is influenced by the extent of the conjugated system. For instance, in a study developing an HPLC method, UV detection was set at 260 nm, and then switched to 235 nm for the elution of 2-ethyl-6-methoxy-naphthalene (EMN), indicating its absorption in this range. scispace.comoup.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. uni.lu Fragmentation patterns observed in the spectrum can offer further structural clues. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. doi.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 187.11174 |

| [M+Na]⁺ | 209.09368 |

| [M]⁺ | 186.10391 |

| [M-H]⁻ | 185.09718 |

Source: PubChem uni.lu

Chromatographic Techniques for Purity and Detection

Chromatographic methods are essential for separating this compound from other compounds and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. sigmaaldrich.com

A reversed-phase HPLC method has been developed for the simultaneous determination of impurities associated with Naproxen (B1676952) sodium, including this compound. scispace.comoup.com This method utilizes a cyano column with a mobile phase consisting of a mixture of water, acetonitrile, methanol, and triethylamine (B128534), adjusted to a specific pH. scispace.comoup.com The detection is typically performed using a UV detector. scispace.comoup.com The linearity of the method has been demonstrated over a concentration range of 0.44 to 3.52 µg/mL for this compound. scispace.comoup.com

Another HPLC method for the simultaneous determination of naproxen and its degradation products, including 2-methoxy-6-ethyl naphthalene (MEN), employed a porous graphitic carbon (PGC) column with a tetrahydrofuran-methanol mobile phase and UV detection at 272 nm. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of this compound, often in the context of it being a process impurity or degradation product of the pharmaceutical compound Naproxen. researchgate.netpasseidireto.com The technique's high resolution and sensitivity allow for the effective separation of this compound from the main active ingredient and other related substances.

Detailed research findings have established specific HPLC methods for this purpose. For instance, a reversed-phase HPLC method for analyzing Naproxen and its impurities, including this compound, has been developed. passeidireto.com One such method utilized a porous graphitic carbon (PGC) column with a mobile phase of tetrahydrofuran-methanol, demonstrating different selectivity compared to traditional octadecyl silica (B1680970) (ODS) columns. passeidireto.com Another validated method for the simultaneous quantitation of Naproxen sodium impurities employs a cyano column with a mobile phase consisting of a water, acetonitrile, methanol, and triethylamine mixture, adjusted to an acidic pH. scispace.comresearchgate.net In this method, the UV detector wavelength is switched during the run to optimize detection for all compounds, including this compound. scispace.comresearchgate.net The purity of this compound reference standards is also typically confirmed by HPLC, with assays often showing purity values of >95% or ≥98.0%. rsc.orgsigmaaldrich.com

Table 1: Example of HPLC Method Parameters for Impurity Profiling

| Parameter | Value | Source(s) |

|---|---|---|

| Column | Waters Spherisorb cyano (5 µm, 250 × 4.6 mm) | scispace.comresearchgate.net |

| Mobile Phase | Water–acetonitrile–methanol–triethylamine (850:75:75:5 v/v/v/v), pH adjusted to 3.7 with formic acid | scispace.comresearchgate.net |

| Flow Rate | 1.0 mL/min | passeidireto.com |

| Detection | UV at 260 nm, switched to 235 nm for this compound | scispace.comresearchgate.net |

| Linearity Range | 0.44 to 3.52 µg/mL | scispace.comresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, which is sufficiently volatile for this method. sigmaaldrich.comsigmaaldrich.com GC is particularly useful for monitoring the progress of reactions, such as the hydrogenation of 1-(6-methoxynaphthalen-2-yl)ethanone, which can produce this compound. diva-portal.org It can also be employed to determine the conversion of starting materials and the formation of by-products during synthesis. diva-portal.org

While GC is cited as a suitable technique for analyzing this compound, specific, detailed method parameters like column type, temperature programming, and carrier gas flow rates are not extensively detailed in readily available literature. sigmaaldrich.comsigmaaldrich.com However, in a broader context, GC analysis of the related compound 6-methoxy-2-acetonaphthalene, a precursor, utilizes a shunting sampler and a Flame Ionization Detector (FID) to achieve high-purity analysis (>99.0%). This indicates that similar GC-FID setups would be effective for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable method for the qualitative monitoring of reactions that synthesize or involve this compound. amazonaws.com It is performed using plates coated with a stationary phase, typically silica gel, and a solvent system as the mobile phase. amazonaws.com182.160.97

In research, TLC has been used to monitor the purification of this compound via flash column chromatography. amazonaws.com One study noted a visible difference in the retention factor (Rf) between the product and a dimeric impurity when using a mobile phase of hexanes/EtOAc. Interestingly, the elution order of these two spots was reversed when the mobile phase was changed to hexanes/CH₂Cl₂, demonstrating the critical role of the solvent system in achieving separation. amazonaws.com While a specific Rf value for this compound is not consistently reported, related studies on naproxen provide context for the types of mobile phases used. For instance, a mobile phase of ethyl acetate (B1210297):methanol:ammonia (85:15:5 v/v) gives an Rf value of 0.16 for naproxen on silica gel plates. nih.gov The choice of mobile phase polarity is crucial; adding a more polar solvent like ethyl acetate to a non-polar solvent like heptane (B126788) will generally increase the Rf values for all compounds on a silica gel plate.

Table 2: TLC Systems for Analysis of Related Naphthalene Derivatives

| Analyte | Stationary Phase | Mobile Phase (v/v/v) | Rf Value | Source(s) |

|---|---|---|---|---|

| Naproxen | Silica Gel | Ethyl Acetate : Methanol : Ammonia 25% (85:15:5) | 0.16 | nih.gov |

| Naproxen | Silica Gel | Cyclohexane : Chloroform : Methanol (12:6:1) | - | researchgate.net |

X-ray Powder Diffraction for Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the solid-state structure of crystalline materials. This method provides a unique "fingerprint" diffraction pattern based on the arrangement of atoms in the crystal lattice. It is essential for identifying the specific crystalline form (polymorph) of a substance, determining phase purity, and calculating unit cell parameters.

While this compound is a crystalline solid, specific X-ray powder diffraction data, such as a full diffraction pattern or detailed crystallographic information (e.g., space group, unit cell dimensions), are not available in the reviewed scientific literature. However, the importance of such a characterization is well-established for related naphthalene derivatives. For example, XRPD studies on other naphthalene analogues have been used to determine their crystal systems, such as tetragonal or monoclinic, and their precise lattice parameters. afjbs.com Such an analysis for this compound would be critical in any pharmaceutical context to ensure batch-to-batch consistency and control of its solid-state properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the properties of naphthalene (B1677914) derivatives. Calculations are often performed at a specific level of theory, such as B3LYP, with various basis sets like 6-31G(d,p) or 6-311++G(d,p), to determine optimized geometries and electronic properties. dergipark.org.trresearchgate.netresearchgate.net

DFT calculations are employed to analyze the electronic characteristics of molecules. Methods like Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net For instance, in studies of related compounds like 2-bromo-6-methoxynaphthalene (B28277), MEP analysis helps identify the reactive sites on the molecule. researchgate.net The distribution of electron density, which can be mapped using DFT, is crucial for predicting the regioselectivity in chemical reactions. Furthermore, Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density and the stability imparted by intramolecular transitions. researchgate.net

A key application of DFT is the prediction of a molecule's chemical reactivity and stability. These properties are often correlated with quantum chemical parameters derived from the frontier molecular orbitals. dergipark.org.tr A significant parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally implies high stability and lower chemical reactivity. researchgate.net

In a computational study of various substituted compounds, a derivative featuring a 6-methoxynaphthalene-2-yl group was found to possess the highest energy gap among the structures analyzed, suggesting it is the least reactive and most stable in that series. dergipark.org.tr Similarly, for 2-bromo-6-methoxynaphthalene, a calculated energy gap of 4.208 eV indicates significant molecular stability. researchgate.net

The frontier molecular orbitals, HOMO and LUMO, are central to understanding electronic properties and reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. researchgate.netrsc.org A smaller gap suggests the molecule is more reactive as it requires less energy to be excited. dergipark.org.tr This analysis is fundamental in predicting how a molecule will interact in chemical reactions and biological systems.

Table 1: Frontier Orbital Energies and Energy Gaps for Related Naphthalene Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-bromo-6-methoxynaphthalene | B3LYP/6-311++G(d,p) | - | - | 4.208 | researchgate.net |

| 6-methoxynaphthalene-2-yl substituted βCCM | B3LYP/6-31G(d,p) | - | - | Highest in its series | dergipark.org.tr |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. These studies are crucial in drug discovery and have been applied to numerous 6-methoxynaphthalene derivatives to explore their potential interactions with various biological targets. researchgate.netresearchgate.net

Aldo-Keto Reductase 1C3 (AKR1C3): Derivatives of 6-methoxynaphthalene have been identified as inhibitors of AKR1C3, an enzyme implicated in the progression of castration-resistant prostate cancer. nih.gov Molecular docking studies have shown that these compounds fit into the AKR1C3 active site, which is a hydrophobic pocket composed of residues such as Tyr24, Tyr55, Leu54, Trp227, and Phe306. derpharmachemica.com A key finding is that (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, an analog where the methyl group of naproxen (B1676952) is replaced by an ethyl group, is a potent and selective AKR1C3 inhibitor. nih.gov The binding is often stabilized by hydrogen bonds between the inhibitor and amino acid residues like Tyr55 and the NADP+ cofactor. researchgate.netresearchgate.net

Ovarian Cancer Protein (PDB ID: 2UZR): A derivative combining β-sitosterol with naproxen, which contains the 6-methoxynaphthalene core, was studied for its interaction with the ovarian cancer protein 2UZR. niscpr.res.in The docking analysis revealed that the compound binds effectively within the protein's active site. niscpr.res.in The interaction is characterized by a hydrogen bond with the amino acid residue Arg25 and a pi-cation interaction with Lys14. niscpr.res.in

Tubulin: The tubulin protein is a major target for anticancer agents, and several naphthalene derivatives have been investigated as tubulin polymerization inhibitors. vulcanchem.comarabjchem.org Molecular docking studies indicate that these compounds often bind to the colchicine (B1669291) binding site of tubulin. vulcanchem.comjst.go.jpmdpi.com For example, a derivative, compound 5i, was shown to adopt an "L-shaped" conformation within a hydrophobic pocket of the tubulin site, surrounded by residues Cys-241, Leu-248, Ala-250, Leu-255, and Met-259. jst.go.jp These interactions disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. vulcanchem.com

Docking simulations predict both the binding orientation and the affinity of a ligand for a protein target. The affinity is typically quantified by a scoring function, which may be expressed as a binding energy (e.g., in kcal/mol) or a dimensionless score (e.g., ICM score). researchgate.netniscpr.res.injst.go.jp

The orientation of the ligand within the binding site is determined by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking. For 6-methoxynaphthalene derivatives, the naphthalene ring often engages in hydrophobic and T-stacking interactions with aromatic residues like phenylalanine, while functional groups like carboxylates or hydroxyls form crucial hydrogen bonds with polar residues or cofactors in the active site. nih.govderpharmachemica.comjst.go.jpbiorxiv.org

Table 2: Summary of Molecular Docking Studies for 6-Methoxynaphthalene Derivatives

| Ligand Class | Protein Target | PDB ID | Key Interacting Residues | Predicted Binding Affinity | Source |

| 6-methoxynaphthalene sulfonamide derivative (6b) | AKR1C3 | - | Tyr55, Glu222, NADP+ | ICM Score: -132.88 | researchgate.netresearchgate.net |

| β-sitosterol-Naproxen conjugate | Ovarian Cancer Protein | 2UZR | Arg25, Lys14 | Binding Energy: -6.0 kcal/mol | niscpr.res.in |

| 4-(4-methoxynaphthalen-1-yl)-pyrimidin-2-amine (5i) | Tubulin | - | Cys-241, Leu-248, Ala-250, Leu-255, Met-259 | Binding Energy: -9.5 kcal/mol | jst.go.jp |

Assessment of Potential Inhibitory Activity

Computational methods, particularly molecular docking, are crucial in drug discovery for predicting how a molecule might interact with a biological target, such as an enzyme. For the 6-methoxynaphthalene scaffold, which is the core of 2-Ethyl-6-methoxynaphthalene, numerous computational studies have been performed on its derivatives to assess their inhibitory potential against various enzymes.

Naproxen, or 2-(6-methoxynaphthalen-2-yl)propanoic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, and this activity is the basis for its anti-inflammatory effects. nih.govnih.gov Computational docking studies have been extensively used to design and evaluate Naproxen derivatives with potentially improved efficacy or reduced side effects. nih.govnih.gov For instance, research on Naproxen-based 1,3,4-oxadiazole (B1194373) derivatives has shown inhibitory effects against the epidermal growth factor receptor (EGFR) kinase, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. mdpi.com One such derivative, 2-(4-((5-((S)-1-(2-methoxynaphthalen-6-yl)ethyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol, was identified as a particularly potent inhibitor against MCF-7 and HepG2 cancer cells and also inhibited EGFR kinase with an IC₅₀ of 0.41 μM. mdpi.com

Other studies have synthesized and evaluated different derivatives for activity against targets like the NLRP3 inflammasome and various cancer cell lines. jst.go.jpjksus.org Molecular docking of novel pyrazole-containing Naproxen derivatives against the EGFR tyrosine kinase active site revealed that hydrophobic substitutions were favorable for binding and that one compound showed strong antiproliferative activity against MCF-7 cells with an IC₅₀ value of 1.49 μM. jksus.org These studies underscore the utility of the 6-methoxynaphthalene core in designing enzyme inhibitors.

| Compound/Derivative Class | Target Enzyme/Cell Line | Key Computational Finding/Result | Reference |

|---|---|---|---|

| Naproxen-Guaiacol Chimera | COX-1, COX-2 | Showed a 23% increase in selectivity for COX-2 over COX-1 compared to Naproxen. | nih.gov |

| Naproxen-1,3,4-oxadiazole-triazole hybrid (Compound 15) | EGFR Kinase | IC₅₀ of 0.41 μM. | mdpi.com |

| Naproxen-Cinnamic Acid hybrid (Compound A22) | NLRP3 Inflammasome | Identified as a potent inhibitor of NO production, suppressing NLRP3 activation. | jst.go.jp |

| Naproxen-pyrazole hybrid (Compound c) | MCF-7 (Breast Cancer Cell Line) | Strong antiproliferative activity with an IC₅₀ of 1.49 μM. | jksus.org |

| Naproxen derivatives | AKR1C3 | Docking studies predicted favorable binding modes for novel derivatives. | researchgate.net |

Topological Parameters Analysis (e.g., Atom in Molecule (AIM) Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a powerful computational model used to analyze the electron density of a molecule. This analysis reveals the nature of chemical bonds and non-covalent interactions, which are crucial for understanding a molecule's stability and reactivity. The theory defines bond critical points (BCPs) where the electron density is at a minimum between two interacting atoms. The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total electron energy density (HBCP), characterize the interaction.

Direct AIM analysis of this compound is not documented in the reviewed literature. However, a detailed study was performed on a complex ester derivative of Naproxen, specifically 3-β-(2-(6-methoxynaphthalene-2yl)propionoxy)-stigmast-5-en. niscpr.res.in In this study, AIM theory was used to analyze the intramolecular interactions. The results showed that for all identified intramolecular interactions, the Laplacian of the electron density (∇²ρ(BCP)) was greater than zero and the total electron energy density (HBCP) was also greater than zero. niscpr.res.in This combination indicates that the intramolecular interactions stabilizing the molecule's conformation are weak and primarily electrostatic in nature. niscpr.res.in The ellipticity (ε) at the BCPs within the naphthalene ring system was also calculated, with lower values suggesting a greater delocalization of electrons in the aromatic system. niscpr.res.in

| Parameter | Definition | Typical Finding for Weak Interactions |

|---|---|---|

| Electron Density (ρBCP) | Magnitude of electron density at the bond critical point. | Low value. |

| Laplacian of Electron Density (∇²ρ(BCP)) | Indicates whether charge is concentrated or depleted at the BCP. | ∇²ρ(BCP) > 0 (Charge depletion, characteristic of closed-shell interactions). |

| Total Electron Energy Density (HBCP) | Sum of kinetic and potential energy densities at the BCP. | HBCP > 0 (Indicates weak, non-covalent character). |

| Ellipticity (ε) | Measures the anisotropy of electron density around the bond path; related to π-character. | Higher values indicate greater π-character; lower values suggest electron delocalization. |

First Hyperpolarizability (βo) and Non-linear Optics (NLO) Applications

Non-linear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. Materials with significant NLO properties are essential for technologies like optical frequency conversion and high-speed information processing. mdpi.com The first hyperpolarizability (βo) is a molecular property that quantifies the second-order NLO response. A high βo value is a key indicator that a molecule may be a good candidate for NLO applications.

Computational chemistry provides a direct route to calculating βo. While no specific calculations for this compound were found, studies on related structures highlight the NLO potential of the methoxynaphthalene scaffold. For the Naproxen-β-sitosterol conjugate, a high first hyperpolarizability value (βo) of 6.071 × 10⁻³⁰ esu was calculated, suggesting it could be an ideal material for NLO applications. niscpr.res.in

Experimental work on 6-Methoxy-2-naphthaldehyde, a compound with a very similar core structure, also confirmed its NLO properties. researchgate.netsigmaaldrich.com The second-harmonic generation (SHG) frequency conversion efficiency was measured to be 0.59 times that of the standard NLO material, urea (B33335). researchgate.net These findings suggest that the 6-methoxynaphthalene framework, with its extended π-conjugated system, is a promising platform for designing molecules with significant NLO activity.

| Compound | Property | Value | Method | Reference |

|---|---|---|---|---|

| 3-β-(2-(6-methoxynaphthalene-2yl)propionoxy)-stigmast-5-en | First Hyperpolarizability (βo) | 6.071 × 10⁻³⁰ esu | Computational (DFT) | niscpr.res.in |

| 6-Methoxy-2-naphthaldehyde | SHG Efficiency vs. Urea | 0.59 | Experimental (Powder Technique) | researchgate.net |

Research Applications and Biological Activities

Pharmaceutical Research and Drug Development

2-Ethyl-6-methoxynaphthalene is a naphthalene (B1677914) derivative that has been noted in the context of pharmaceutical research, primarily due to its relationship with the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen (B1676952). sigmaaldrich.comsynthinkchemicals.compharmaffiliates.com Its significance spans from being a monitored impurity in drug manufacturing to a subject of investigation for its own potential biological effects.

This compound is recognized as a process impurity related to Naproxen. sigmaaldrich.comsynthinkchemicals.comsynthinkchemicals.com In the European Pharmacopoeia (EP), it is specifically designated as "Naproxen Impurity J". synthinkchemicals.comsynzeal.comsvaklifesciences.com Process impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). The presence of such impurities, even in small amounts, necessitates their identification and control to ensure the quality, safety, and efficacy of the final drug product. scirp.orgresearchgate.net Reference standards for this compound are used for quality control (QC) applications and during analytical method development and validation for Naproxen. synthinkchemicals.comsynzeal.com

The control of impurities is a critical aspect of pharmaceutical manufacturing. scirp.org The presence of impurities like this compound in an API such as Naproxen can potentially impact the drug's stability and safety profile. Therefore, pharmaceutical quality control laboratories utilize reference standards of these impurities to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying their presence. synthinkchemicals.comsynzeal.comresearchgate.net This ensures that each batch of the drug substance meets the required purity specifications. The development of validated, stability-indicating analytical methods is crucial for separating and quantifying Naproxen from its related compounds, including potential impurities and degradation products. scirp.org

Global regulatory bodies, including those that formulate the International Council for Harmonisation (ICH) guidelines, provide stringent regulations for the identification, qualification, and control of impurities in drug substances. scirp.orgspectrumchemical.com These guidelines establish thresholds for reporting, identifying, and qualifying impurities. For instance, the ICH recommends that any impurity present at or above a 0.10% level should be identified. scirp.org While specific limits for every named impurity are detailed in pharmacopeial monographs, such as the European Pharmacopoeia, the general principle is to maintain impurity levels as low as reasonably practicable. synthinkchemicals.compharmaguidesline.com The FDA also mandates adherence to guidelines like ICH Q3B(R2) for impurity levels in drug products. fda.gov These regulatory frameworks ensure that patient safety is not compromised by the presence of unintended chemical substances in medications. spectrumchemical.com

Beyond its status as an impurity, derivatives of 2-methoxynaphthalene (B124790) have been a subject of scientific inquiry for their own potential therapeutic activities, including anti-inflammatory effects. cymitquimica.commdpi.com This research is often grounded in the structural similarity of these compounds to established NSAIDs like Naproxen.

The primary mechanism of action for most NSAIDs, including Naproxen, is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.govtandfonline.com Naproxen itself is a non-selective inhibitor of both COX-1 and COX-2. nih.govnih.gov Research has been conducted on analogs of Naproxen to understand how structural modifications affect COX inhibition. For example, a study on naproxen analogs where the carboxylic acid group was replaced with other functional groups investigated their inhibitory activity. One such analog, a methylsulfonyl derivative of the naproxen structure, demonstrated inhibitory effects on both COX-1 and COX-2. tandfonline.comtandfonline.com Specifically, at a concentration of 10 µM, this analog showed 29% inhibition of COX-1 and 65% inhibition of COX-2. tandfonline.comtandfonline.com Another study noted that an ethyl analog of naproxen was able to inhibit murine COX-2 to the same extent as naproxen itself. nih.gov These findings indicate that the naphthalene scaffold is a viable base for developing COX inhibitors.

Inhibition of Cyclooxygenase (COX) Enzymes by a Naproxen Analog*

| Enzyme | Percentage Inhibition (%) at 10 µM |

|---|---|

| COX-1 | 29 |

| COX-2 | 65 |

*Data refers to a methylsulfonyl derivative of the naproxen structure, not this compound itself. tandfonline.comtandfonline.com

The inflammatory process is complex, involving multiple pathways beyond the production of prostaglandins (B1171923) by COX enzymes. mdpi.com Research into novel anti-inflammatory agents often explores their effects on other key mediators. For example, tumor necrosis factor-alpha (TNF-α) is a critical cytokine that initiates and potentiates the inflammatory response. mdpi.comnih.gov Studies on various chemical compounds have shown that inhibiting the production of pro-inflammatory cytokines like TNF-α is a viable anti-inflammatory strategy. nih.gov While direct studies on this compound's effect on these specific pathways are not detailed in the provided results, the broader class of naphthalene derivatives and related structures are known to be involved in modulating various biological targets, suggesting a potential area for future investigation. mdpi.comresearchgate.net

Mentioned Compounds

Potential Anticancer Activity of Derivatives

Derivatives of this compound, often synthesized from naproxen, have been a significant focus of anticancer research. These compounds have demonstrated potential through various mechanisms, including cytotoxicity against cancer cell lines, inhibition of crucial cellular processes like tubulin polymerization, and modulation of specific enzymes involved in cancer progression.

Numerous studies have evaluated the antiproliferative effects of 6-methoxynaphthalene derivatives against a panel of human cancer cell lines. The colon cancer cell line HCT-116, breast cancer cell line MCF-7, and liver cancer cell line HepG2 are frequently used models to test the efficacy of these novel compounds.

Research has shown that certain 6-methoxynaphthalene derivatives exhibit promising inhibitory activity against the HCT-116 colon cancer cell line. researchgate.netderpharmachemica.com For instance, propanamide and urea (B33335) derivatives of naproxen have been identified as having notable inhibitory effects on HCT-116 cells. nih.gov In one study, a naphthalene-chalcone derivative, compound 8, showed a strong antiproliferative effect against HCT-116 with an IC₅₀ value of 5.4 µM. acs.org Another study reported that compound 21, a naproxen-bearing oxadiazole and acetamide (B32628) moiety, was twice as cytotoxic as the standard drug doxorubicin (B1662922) against HCT-116 cells, with an IC₅₀ value of 1.24 µg/mL. mdpi.com

Similarly, significant activity has been observed against MCF-7 and HepG2 cell lines. A novel series of isoxazole-naphthalene derivatives showed potent antiproliferative activity against the MCF-7 cell line, with most compounds having IC₅₀ values below 10.0 μM. arabjchem.org One of the most potent compounds in this series, 5j, had an IC₅₀ value of 1.23 ± 0.16 μM against MCF-7 cells. arabjchem.org Another study synthesized naproxen-based 1,3,4-oxadiazole (B1194373) derivatives, among which compound 15 was the most potent against both MCF-7 and HepG2 cells, with IC₅₀ values of 2.13 and 1.63 µg/mL, respectively. mdpi.comnih.gov The activity against HepG2 was comparable to that of doxorubicin. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of selected 6-methoxynaphthalene derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ Value | Source |

| Naphthalene-Chalcone Derivative (8) | HCT-116 | 5.4 µM | acs.org |

| Naphthalene-Chalcone Derivative (8) | HepG2 | 7.1 µM | acs.org |

| Isoxazole-Naphthalene Derivative (5j) | MCF-7 | 1.23 ± 0.16 µM | arabjchem.org |

| 1,3,4-Oxadiazole Derivative (15) | MCF-7 | 2.13 µg/mL | nih.gov |

| 1,3,4-Oxadiazole Derivative (15) | HepG2 | 1.63 µg/mL | nih.gov |

| 1,3,4-Oxadiazole Derivative (21) | HCT-116 | 1.24 µg/mL | mdpi.com |

| Thiazole-Naphthalene Derivative (5b) | MCF-7 | 0.48 ± 0.03 µM | nih.gov |

| Thiazole-Naphthalene Derivative (5b) | A549 | 0.97 ± 0.13 µM | nih.gov |

| 4-(4-Methoxynaphthalen-1-yl)pyrimidin-2-amine (5i) | MCF-7 | 3.77 ± 0.36 µM | jst.go.jp |

| 4-(4-Methoxynaphthalen-1-yl)pyrimidin-2-amine (5i) | HepG2 | 3.83 ± 0.26 µM | jst.go.jp |

A key mechanism by which some 6-methoxynaphthalene derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. jst.go.jp Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. nih.govjst.go.jp By disrupting microtubule dynamics, these agents can halt the cell cycle and induce apoptosis, making tubulin an important target for anticancer drug development. jst.go.jp

Several series of naphthalene derivatives have been reported as inhibitors of tubulin polymerization. arabjchem.org For example, a series of isoxazole-naphthalene derivatives were designed for this purpose. arabjchem.org The most active compound from this series, 5j, not only showed potent cytotoxicity but also demonstrated better inhibition of tubulin polymerization (IC₅₀ = 3.4 μM) than the reference compound colchicine (B1669291) (IC₅₀ = 7.5 μM). arabjchem.org Similarly, a novel series of thiazole-naphthalene derivatives were synthesized, with the most potent compound, 5b, significantly inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov

Another study on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines found that the lead compound, 5i, potently inhibited tubulin polymerization with an IC₅₀ value of 9.4 µM. jst.go.jp Molecular docking studies suggest that these compounds likely bind to the colchicine binding site on tubulin, thereby acting as microtubule-destabilizing agents. arabjchem.orgnih.govjst.go.jp The inhibition of tubulin polymerization by these compounds is often dose-dependent. mdpi.comamazonaws.com

A direct consequence of inhibiting tubulin polymerization is the arrest of the cell cycle at the G2/M phase, which ultimately leads to programmed cell death, or apoptosis. jst.go.jp Flow cytometry analysis is commonly used to confirm this effect.

Studies on various 6-methoxynaphthalene derivatives have consistently shown their ability to induce G2/M phase cell cycle arrest. For instance, compound 5j, an isoxazole-naphthalene derivative, caused a significant accumulation of MCF-7 cells in the G2/M phase (83.30%) compared to untreated control cells (9.54%). arabjchem.org Similarly, a thiazole-naphthalene derivative, compound 5b, arrested the cell cycle in a dose-dependent manner, with the G2/M population in MCF-7 cells increasing from 26.66% to 72.49% at a concentration of 1.25 μM. nih.gov

Compound 5i, a 4-(4-methoxynaphthalen-1-yl)pyrimidin-2-amine, also induced G2/M arrest, with the percentage of cells in this phase increasing from 10.82% to 40.79% after 24 hours of treatment. jst.go.jp This cell cycle arrest is a prelude to apoptosis. The same studies confirmed that these compounds also induce apoptosis in cancer cells. arabjchem.orgnih.govjst.go.jp For example, some podophyllotoxin (B1678966) conjugates with a methoxynaphthalene moiety were found to induce apoptotic cell death by targeting tubulin, leading to G2/M arrest and subsequent upregulation of caspase-3 activity. mdpi.comamazonaws.com

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme implicated in the progression of castration-resistant prostate cancer (CRPC) and drug resistance. nih.govnih.gov It plays a role in the synthesis of potent androgens within tumors. nih.gov Certain nonsteroidal anti-inflammatory drugs (NSAIDs), including those with a 6-methoxynaphthalene core like naproxen, have been identified as potent inhibitors of AKR1C3. researchgate.netderpharmachemica.com This inhibition represents a potential COX-independent mechanism for the anticancer effects of NSAIDs. researchgate.netderpharmachemica.com

Researchers have explored naproxen analogues to develop selective AKR1C3 inhibitors. One such study found that (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, where the methyl group of R-naproxen is replaced by an ethyl group, acts as a potent and selective AKR1C3 inhibitor. nih.govnih.govresearchgate.net This compound was effective in blocking the AKR1C3-mediated production of testosterone (B1683101) in a CRPC cell line model. nih.govnih.gov Molecular docking studies have been performed to understand the binding interactions of these compounds within the active site of the AKR1C3 enzyme, often showing that they occupy a similar position to the known inhibitor indomethacin. researchgate.netderpharmachemica.com For example, the synthesized compound 6b showed a high docking score and formed multiple hydrogen bonds with amino acid residues and the NADP+ cofactor in the enzyme's active site. researchgate.net

Development of Novel Therapeutic Agents

The development of novel therapeutic agents based on the this compound scaffold is an active area of research. The core strategy involves the chemical synthesis of new derivatives by modifying the parent structure, followed by evaluation for specific biological activities, particularly anticancer effects. researchgate.netderpharmachemica.com

The synthesis process often starts from readily available precursors like 2-acetyl-6-methoxynaphthalene (B28280) or naproxen itself. nih.govresearchgate.net For example, a series of novel 6-methoxynaphthalene derivatives were synthesized starting from a naphthalene derivative belonging to the arylpropanoic acid family of NSAIDs. researchgate.netderpharmachemica.com These synthetic routes involve multiple steps, such as creating amides, ureas, or incorporating various heterocyclic rings like oxadiazole, triazole, thiazole, or pyrimidine. mdpi.comnih.govnih.govjst.go.jp

For instance, one study detailed the synthesis of naproxen amino acid derivatives by reacting 2-(6-methoxynaphthalen-2-yl)propanoyl isothiocyanate with various amino acids. nih.gov Another research effort focused on creating naproxen-based 1,3,4-oxadiazole derivatives to act as EGFR inhibitors. mdpi.comnih.gov The design of these molecules is often guided by computational modeling and docking studies to predict their interaction with biological targets like AKR1C3 or tubulin. researchgate.netjst.go.jp The goal of these synthetic efforts is to create compounds with enhanced potency, greater selectivity for cancer cells, and improved pharmacological profiles. nih.govresearchgate.net

Synthesis of Chalcones with Antimicrobial Potential

While this compound itself is not directly used, its close structural relative, 2-acetyl-6-methoxynaphthalene, is a key starting material for synthesizing chalcones with potential antimicrobial properties. researchgate.net Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically active compounds. scholarsresearchlibrary.comderpharmachemica.com The synthesis is typically achieved through a Claisen-Schmidt condensation reaction, where 2-acetyl-6-methoxynaphthalene is reacted with various substituted aromatic or heteroaromatic aldehydes. researchgate.net

This reaction yields a series of chalcones with the 6-methoxynaphthalene group as a constant structural feature. researchgate.net Research has shown that these chalcone (B49325) derivatives exhibit a range of antimicrobial activities. scholarsresearchlibrary.com When evaluated for antibacterial and antifungal properties, some of these synthesized compounds have demonstrated significant biological activity, occasionally comparable to standard drugs. researchgate.net The antimicrobial potential often stems from the reactive α,β-unsaturated ketone functionality within the chalcone structure. scholarsresearchlibrary.com

A variety of chalcones have been synthesized from 2-acetyl-6-methoxynaphthalene, each with different substitutions on the second aromatic ring, leading to varied biological effects. researchgate.netacs.org

Table 1: Examples of Chalcones Synthesized from 2-acetyl-6-methoxynaphthalene

| Compound Name | Reactant Aldehyde | Potential Application | Reference |

|---|---|---|---|

| 1-(6'-Methoxy-2'-naphthyl)-3-(4-methoxyphenyl)-2-propen-1-one | 4-methoxybenzaldehyde | Antimicrobial Agent | researchgate.net |

| 1-(6'-Methoxy-2'-naphthyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | 3,4,5-trimethoxybenzaldehyde | Antimicrobial Agent | researchgate.net |

| 1-(6'-Methoxy-2'-naphthyl)-3-(2-chlorophenyl)-2-propen-1-one | 2-chlorobenzaldehyde | Antimicrobial Agent | researchgate.net |

Metal Complexes with Enhanced Therapeutic Properties

The therapeutic potential of compounds can often be enhanced by forming complexes with metal ions. numberanalytics.com Chalcones, including those derived from the 6-methoxynaphthalene scaffold, are excellent ligands for forming such complexes due to their structure. nih.govnajah.edu These metal complexes have garnered attention in medicinal chemistry for their wide range of biological activities, including potential anticancer properties. nih.gov

While direct studies on metal complexes of chalcones from 2-acetyl-6-methoxynaphthalene are not extensively detailed in the provided context, the general principle holds that complexation can modulate and improve therapeutic efficacy. numberanalytics.com For instance, Ruthenium(II) complexes with substituted chalcone ligands have shown significant activity against breast cancer by inhibiting DNA topoisomerase. nih.gov The coordination of metal ions like Copper(II), Cobalt(II), and Nickel(II) with chalcone derivatives can lead to new compounds with distinct electrochemical behaviors and potential biological applications. najah.edu The design of these complexes is a key area of research for developing novel therapeutic agents. numberanalytics.com

Materials Science and Advanced Applications

The unique electronic and structural properties of naphthalene derivatives make them suitable for advanced materials science applications.

Mineralization Studies (e.g., Binding to Ferrite)

There is no specific information available in the provided search results regarding the direct binding of this compound to ferrite (B1171679) or its specific role in mineralization studies. However, the broader field of biomineralization often involves organic molecules directing the growth and assembly of inorganic crystals. Sillenite-type bismuth ferrite (Bi25FeO40) has been noted for its potential as a photocatalyst in environmental remediation, with its synthesis being a subject of mineralization studies. nih.gov

Photocatalytic Activity Enhancement (e.g., Functionalization of Cu2O Cubes)

A structurally similar compound, 2-ethynyl-6-methoxynaphthalene (B157083) (2E-6MN), has been successfully used to enhance the photocatalytic properties of cuprous oxide (Cu2O) nanocrystals. rsc.org In its pure form, Cu2O shaped as cubes is photocatalytically inert. rsc.orgresearchgate.net However, when these cubes are functionalized by binding 2E-6MN molecules to their surface, they become highly active for the photodegradation of dyes like methyl orange. rsc.org

This activation is a facet-dependent phenomenon; the enhancement is significant for Cu2O cubes, moderate for rhombic dodecahedra, and only slight for octahedra. rsc.org The mechanism behind this enhancement involves a modulation of the semiconductor's band structure. rsc.orgacs.org Density functional theory (DFT) calculations show that the functionalization introduces new, narrow energy bands within the band gap of the Cu2O {100} and {110} surfaces. rsc.org This alteration facilitates charge transfer and reduces resistance, which is confirmed by electrochemical impedance measurements. rsc.orgresearchgate.net This strategy of surface functionalization with conjugated molecules like 2-ethynyl-6-methoxynaphthalene presents a novel approach to activate or enhance the photoinduced charge transfer in semiconductor materials. rsc.org

Table 2: Effect of 2-ethynyl-6-methoxynaphthalene (2E-6MN) on Cu2O Photocatalysis

| Cu2O Shape | Activity Before Functionalization | Activity After 2E-6MN Functionalization | Mechanism of Enhancement | Reference |

|---|---|---|---|---|

| Cubes | Inert | Highly Active | Emergence of new bands in the band gap, reduced charge transfer resistance. | rsc.org |

| Rhombic Dodecahedra | Active | Moderately Enhanced | Reduced charge transfer resistance. | rsc.org |

Environmental and Degradation Studies

The presence and breakdown of pharmaceutical compounds in the environment are of significant concern. This compound appears in this context as a breakdown product of a widely used drug.

Photodegradation Intermediates of Naproxen

This compound is identified as one of the main intermediates in the photodegradation of Naproxen, a common non-steroidal anti-inflammatory drug (NSAID). nih.govmdpi.com When aqueous solutions of Naproxen are exposed to UV or solar irradiation, the drug breaks down into several other compounds. nih.gov This process, known as photolysis or photocatalysis (if a catalyst like TiO2 is used), involves initial steps like decarboxylation of the Naproxen molecule. mdpi.com

The identification of these byproducts is crucial for understanding the environmental fate of pharmaceuticals. Ultra High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is used to detect and identify these intermediates. nih.gov Studies have shown that the degradation of Naproxen leads to several naphthalene derivatives. mdpi.com

Table 3: Major Photodegradation Intermediates of Naproxen

| Intermediate Compound Name | Formation Pathway | Reference |

|---|---|---|

| This compound | Decarboxylation | nih.govunina.it |

| 1-(6-methoxynaphtalen-2-yl) ethanol (B145695) | Decarboxylation/Reduction | nih.govmdpi.com |

| 1-(6-methoxynaphtalen-2-yl) ethanone (B97240) | Decarboxylation/Oxidation | nih.gov |

| 1-(6-methoxynaphtalene-2-yl) ethylhydroperoxide | Oxidation | nih.gov |

The rate of Naproxen degradation and the distribution of these intermediates can be influenced by factors such as pH and the presence of dissolved oxygen. nih.govnih.gov

Chemical Compounds Mentioned

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-acetyl-6-methoxynaphthalene |

| 2-ethynyl-6-methoxynaphthalene |

| 4-methoxybenzaldehyde |

| 3,4,5-trimethoxybenzaldehyde |

| 2-chlorobenzaldehyde |

| 4-nitrobenzaldehyde |

| Ruthenium(II) |

| Copper(II) |

| Cobalt(II) |

| Nickel(II) |

| Bismuth ferrite (Bi25FeO40) |

| Cuprous oxide (Cu2O) |

| Methyl orange |

| Naproxen |

| 1-(6-methoxynaphtalen-2-yl) ethanol |

| 1-(6-methoxynaphtalen-2-yl) ethanone |

| 1-(6-methoxynaphtalene-2-yl) ethylhydroperoxide |

| Malic acid |

Toxicity Assessment of Degradation Products

Studies have shown that the photodegradation products of Naproxen can exhibit higher toxicity than Naproxen itself. nih.govresearchgate.net For instance, photoderivatives have been reported to be more toxic to a range of aquatic organisms, including the rotifer Brachionus calyciflorus, the crustaceans Thamnocephalus platyurus and Ceriodaphnia dubia, the water flea Daphnia magna, and the bacterium Vibrio fischeri. nih.govmdpi.com One study noted that photodegradation products with lower molecular weights, such as ethyl, carbinol, and ketone derivatives, demonstrated greater activity against bacteria compared to dimeric photoproducts. nih.gov

Under simulated solar radiation, a photodegradation product of Naproxen was found to be more toxic to Vibrio fischeri than the original compound. nih.gov This increased toxicity is thought to be related to a loss of chemical moieties, resulting in a lower steric effect and facilitating easier penetration into the bacterial cells. nih.gov

Table 1: Ecotoxicity of Naproxen Solution on Vibrio fischeri Following Photodegradation

| Irradiation Time (minutes) | EC20 Value |

|---|---|

| 0 | 11.7 |

| 80 | 7.2 |

EC20 values represent the concentration of the solution that causes a 20% reduction in the bioluminescence of Vibrio fischeri after 15 minutes of exposure. A lower EC20 value indicates higher toxicity.